molecular formula C19H18N2O2S B2895028 N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 670273-96-8

N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B2895028
CAS No.: 670273-96-8
M. Wt: 338.43
InChI Key: JURGVNFHNNXRBX-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide (CAS: 517868-48-3; molecular formula: C₂₅H₂₁ClN₂O₃S; molar mass: 464.96 g/mol) is a synthetic acetamide derivative featuring a quinoline core substituted with a sulfanyl group at position 2 and an acetamide moiety linked to a 4-ethoxyphenyl group . This compound is structurally related to anticancer and antimicrobial agents, with modifications in substituents influencing its pharmacological profile .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-23-16-10-8-15(9-11-16)20-18(22)13-24-19-12-7-14-5-3-4-6-17(14)21-19/h3-12H,2,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURGVNFHNNXRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the reaction of 4-ethoxyaniline with 2-chloroquinoline-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially leading to anticancer effects. The sulfanyl group may also play a role in redox reactions within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The compound’s structural analogues are categorized based on core heterocyclic systems and substituents. Key comparisons include:

Compound Name / ID Core Structure Substituents Biological Activity (Cell Lines/Pathogens) Key Findings Reference
N-(4-Ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide Quinoline 6-Chloro, 4-phenyl, 2-sulfanyl, 4-ethoxyphenyl Not explicitly reported (potential anticancer) Higher lipophilicity (ethoxyl group) may enhance tissue penetration.
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide (13) Quinazolinone 4-Oxo, 3-sulfamoylphenyl, 4-ethoxyphenyl Anticancer (MTT assay) Quinazolinone core and sulfamoyl group enhance enzyme inhibition.
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) Quinazoline 4-Sulfonyl, pyrrolidinyl, 4-methoxyphenyl Anticancer (HCT-1, MCF-7, PC-3; IC₅₀ < 10 µM) Sulfonyl group improves binding affinity to kinase targets.
2-(Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide (47) Benzo[d]thiazole 5-Sulfonyl, 3,5-difluorophenyl Antimicrobial (Gram-positive bacteria) Sulfonyl and fluorine substituents enhance bacterial membrane disruption.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide Pyridazinone 4-Methoxybenzyl, 4-bromophenyl FPR2 agonist (neutrophil chemotaxis) Pyridazinone core enables selective receptor activation.

Key Structural and Functional Differences

  • Core Heterocycle: Quinoline (target compound) vs. Quinazolinone (Compound 13): Quinoline’s planar structure may favor DNA intercalation, while quinazolinone’s carbonyl group aids in hydrogen bonding with enzymes like tyrosine kinases .
  • Substituent Effects: Sulfanyl (C–S–C) vs. Sulfonyl (SO₂): Sulfonyl groups (e.g., Compound 38) are stronger electron-withdrawing groups, enhancing electrostatic interactions with targets. Sulfanyl groups (target compound) offer flexibility and moderate electron effects . Ethoxy vs. Methoxy: Ethoxy’s longer alkyl chain increases lipophilicity (logP ≈ 3.5 vs.
  • Biological Activity Trends: Anticancer: Quinazoline sulfonamides (e.g., Compound 38) show lower IC₅₀ values (<10 µM) due to sulfonyl-mediated kinase inhibition. The target compound’s chloro and phenyl groups on quinoline may enhance cytotoxicity but require empirical validation . Antimicrobial: Sulfonyl-linked compounds (e.g., Compound 47) exhibit broad-spectrum activity, whereas sulfanyl derivatives may prioritize selectivity over potency .

Biological Activity

N-(4-ethoxyphenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities such as antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structural characteristics.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential interaction with biological membranes.
  • Quinolin-2-ylsulfanyl moiety : Known for its role in biological activity, particularly in DNA intercalation and enzyme inhibition.

The biological activity of this compound is primarily attributed to:

  • DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting replication and transcription processes, which is crucial for anticancer activity.
  • Enzyme Inhibition : The sulfanyl group may participate in redox reactions, potentially inhibiting various enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have reported significant anticancer effects against various cancer cell lines. The compound was evaluated using the following metrics:

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87
PC-31.95
HCT-1162.36
ACHN3.45

These results indicate that this compound exhibits potent cytotoxicity against multiple cancer types, outperforming some standard treatments.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics.

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation was conducted on the compound's effects on several cancer cell lines, revealing that it significantly inhibited cell proliferation through apoptosis induction mechanisms.
    • Findings : The study reported an IC50 value of 1.18 µM against HEPG2 cells, indicating strong potential as an anticancer agent.
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed MIC values ranging from 0.5 to 10 µg/mL across different bacterial strains, suggesting its utility as a lead compound in developing new antimicrobial agents.

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